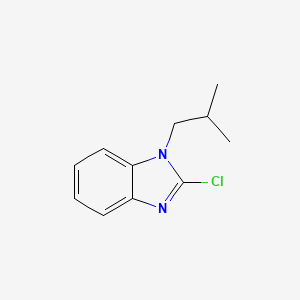

2-Chloro-1-isobutyl-benzoimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-isobutyl-benzoimidazole is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 2-chloro-1-isobutyl-benzimidazole. Research indicates that certain benzimidazole derivatives exhibit significant activity against various viruses, including enteroviruses and herpes simplex virus. For instance, specific compounds within this class demonstrated IC50 values as low as 1.08 μg/ml against enteroviruses, showcasing the potential for developing antiviral medications from these derivatives .

1.2 Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. In a series of experiments, compounds similar to 2-chloro-1-isobutyl-benzimidazole were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. For example, one study reported a compound exhibiting an IC50 value of 0.86 µM for nitric oxide production, indicating strong anti-inflammatory activity .

1.3 Analgesic Effects

The analgesic properties of benzimidazole derivatives have been documented extensively. Compounds derived from this scaffold have shown promising results in pain models, with some exhibiting better analgesic activity than standard medications like diclofenac and ibuprofen. One notable finding was that certain derivatives reduced pain responses significantly in animal models, suggesting their potential for development into effective analgesics .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of 2-chloro-1-isobutyl-benzimidazole typically involves multi-step organic reactions, including halogenation and nucleophilic substitution processes. These synthetic pathways are crucial for producing the compound with high purity and yield, allowing for further biological testing and application.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly affect biological activity, making SAR studies vital for drug development.

Data Tables

Case Studies

4.1 Study on Antiviral Efficacy

In a comprehensive study published in Pharmacological Reviews, researchers synthesized a series of benzimidazole derivatives, including 2-chloro-1-isobutyl-benzimidazole, assessing their antiviral efficacy against several viruses. The results indicated that these compounds could serve as potential leads for developing new antiviral therapies .

4.2 Investigation into Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of benzimidazole derivatives, revealing that certain compounds could inhibit key inflammatory pathways effectively. This research supports the notion that modifications to the benzimidazole structure can enhance its therapeutic potential in treating inflammatory diseases .

Eigenschaften

Molekularformel |

C11H13ClN2 |

|---|---|

Molekulargewicht |

208.69 g/mol |

IUPAC-Name |

2-chloro-1-(2-methylpropyl)benzimidazole |

InChI |

InChI=1S/C11H13ClN2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3 |

InChI-Schlüssel |

BYGGXJKBLDKOPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C2=CC=CC=C2N=C1Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.